molecular formula C22H24N2O3 B2724160 ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate CAS No. 903278-13-7

ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2724160
CAS No.: 903278-13-7
M. Wt: 364.445
InChI Key: CVNKFQBOXQGVFF-UHFFFAOYSA-N
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Description

ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-(tert-butyl)benzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino and benzoyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-methyl)benzoyl)indolizine-1-carboxylate
  • Ethyl 2-amino-3-(4-ethyl)benzoyl)indolizine-1-carboxylate
  • Ethyl 2-amino-3-(4-isopropyl)benzoyl)indolizine-1-carboxylate

Uniqueness

ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-27-21(26)17-16-8-6-7-13-24(16)19(18(17)23)20(25)14-9-11-15(12-10-14)22(2,3)4/h6-13H,5,23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNKFQBOXQGVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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